Acetic acid;2-octan-4-ylphenol

Description

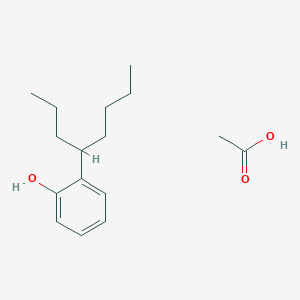

"Acetic acid;2-octan-4-ylphenol" is a compound combining acetic acid (CH₃COOH) with a phenolic derivative substituted with a branched octyl group (2-octan-4-yl) at the ortho position of the phenol ring. These compounds are characterized by their aromatic rings linked to acetic acid via alkyl or functional groups, influencing their physicochemical properties and applications in industrial and laboratory settings.

Properties

CAS No. |

67366-82-9 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

acetic acid;2-octan-4-ylphenol |

InChI |

InChI=1S/C14H22O.C2H4O2/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15;1-2(3)4/h6-7,10-12,15H,3-5,8-9H2,1-2H3;1H3,(H,3,4) |

InChI Key |

NTLJHDQJUULSEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)C1=CC=CC=C1O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-octan-4-ylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octan-4-ylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic processes. For instance, the carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid . This process can be adapted to include the phenol derivative, resulting in the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-octan-4-ylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: Quinones can be reduced back to phenols.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Acetic acid;2-octan-4-ylphenol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of acetic acid;2-octan-4-ylphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, disrupting their normal function. Additionally, the acetic acid component can lower the pH of the environment, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of "Acetic acid;2-octan-4-ylphenol" analogs and related compounds:

Key Observations :

- Branching vs. Linear Chains: The branched octyl group in "this compound" may reduce crystallinity compared to linear-chain analogs like 2-(4-Octylphenyl)acetic acid, enhancing solubility in non-polar solvents .

- Acidity: The phenolic –OH group (pKa ~10) and acetic acid moiety (pKa ~4.7) create bifunctional acidity, enabling pH-dependent reactivity distinct from simple acetic acid derivatives .

Key Observations :

- Surfactant Potential: The amphiphilic structure of "this compound" (hydrophobic octyl group + hydrophilic acetic acid/phenol) suggests utility in emulsifiers or detergents, akin to other alkylphenol derivatives .

- Toxicity Profile: Phenolic acetic acid derivatives often exhibit higher toxicity than pure acetic acid due to membrane-disrupting aromatic groups .

Research Findings on Metabolic and Stress Responses

Proteomic studies on acetic acid bacteria (e.g., Acetobacter pasteurianus) reveal that acetic acid resistance involves upregulation of stress-response proteins like glutamine synthetase and EF-Tu, which stabilize intracellular pH and enhance translation efficiency under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.